6-{1-[(2-chloro-4-fluorophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile
Description
6-{1-[(2-Chloro-4-fluorophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile is a complex bicyclic compound featuring a pyridine-3-carbonitrile core fused with an octahydropyrrolo[2,3-c]pyrrole scaffold.
Properties
IUPAC Name |
6-[1-[(2-chloro-4-fluorophenyl)methyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4/c20-17-7-16(21)3-2-14(17)10-24-6-5-15-11-25(12-18(15)24)19-4-1-13(8-22)9-23-19/h1-4,7,9,15,18H,5-6,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEDOMWXFBBVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)CC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Substituent Influence : The 2-chloro-4-fluorophenyl group in the target compound may confer greater lipophilicity and target selectivity compared to simpler aryl groups (e.g., 4-chlorophenyl in or 3-fluorophenyl in ).
Biological Activity: While the compound 6-(ethylamino)pyridine-3-carbonitrile showed low binding affinity in SARS-CoV-2 Mpro studies , the target compound’s bicyclic system and halogenated substituent might improve affinity through enhanced hydrophobic interactions.
Physicochemical Properties
- Melting Points: Pyridinecarbonitrile derivatives with rigid cores (e.g., pyrano-pyrazoles ) exhibit higher melting points (>170 °C) than flexible dihydropyridines (e.g., ), suggesting the target compound may have moderate thermal stability.
- Spectroscopic Features : IR and NMR data from analogues (e.g., ν(CN) ~2200 cm⁻¹ , δH ~5.5 ppm for NH₂ ) provide benchmarks for characterizing the target compound.
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